tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate
Description
tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is a carbamate-protected amine featuring a cyclobutyl ring substituted with a fluoromethyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamates are widely used as protecting groups for amines. Structurally, the tert-butyl group provides steric bulk and stability, while the fluoromethyl substituent introduces electronic and steric effects that influence reactivity and physicochemical properties .
This discontinuation may reflect challenges in synthesis, purification, or stability under standard storage conditions.
Properties
Molecular Formula |
C10H18FNO2 |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
IHHSXCLECNNDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 2-(fluoromethyl)cyclobutanone under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated carbamates on enzyme activity and protein interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity . The carbamate group can undergo hydrolysis to release active intermediates that further interact with biological pathways .
Comparison with Similar Compounds
Table 1: Key Molecular Data for Carbamate Derivatives
Key Observations :
- Substituent Effects: Fluoromethyl groups (target compound) introduce both steric bulk and electronegativity, whereas single fluorine atoms () primarily alter electronic properties. Ethylamino () and azidoethyl () groups expand functionality for further derivatization.
Biological Activity
tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a tert-butyl group and a fluoromethyl-substituted cyclobutane moiety, suggests various biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
- IUPAC Name : tert-butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate
- Molecular Formula : C11H20FNO2
- Molar Mass : 217.28 g/mol
- Chirality : The compound exhibits chirality due to the stereocenters in the cyclobutane ring, which may influence its interaction with biological targets.
Research indicates that this compound may interact with various enzymes and proteins within biological systems. These interactions can lead to the inhibition or activation of specific pathways, making it a candidate for therapeutic applications, particularly in cancer therapy. Compounds with similar structures have shown promise as inhibitors of lysine-specific demethylase 1 (LSD1), a target implicated in tumorigenesis .
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural features. The presence of the fluoromethyl group enhances lipophilicity and may improve membrane permeability, which is crucial for cellular uptake and bioactivity . The following table summarizes compounds with structural similarities and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl ((1S,2S)-2-(fluoromethyl)cyclobutyl)methyl carbamate | Structure | Different stereochemistry may lead to varied biological activity |
| tert-Butyl ((1R,2S)-2-fluorocyclopropyl)methyl carbamate | Structure | Smaller ring size may affect reactivity |
| tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | Structure | Different ring structure could lead to varied interactions |
Biological Activity Studies
Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain analogs could effectively reduce cell viability in various cancer cell lines .
Case Study: Inhibition of LSD1
A notable case study involves the evaluation of structural analogs for their inhibitory effects on LSD1. The study found that modifications to the tert-butyl group significantly impacted inhibitory potency. The introduction of fluorinated substituents enhanced binding affinity, leading to improved inhibition rates compared to non-fluorinated counterparts .
Potential Therapeutic Applications
The unique properties of this compound suggest potential applications in:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbamate formation between tert-butyl chloroformate and a cyclobutylamine derivative. For example, analogous syntheses involve reacting tert-butyl carbamate with halogenated intermediates (e.g., 2-(fluoromethyl)cyclobutylamine) in the presence of a base like triethylamine. Solvents such as dichloromethane or THF are used under inert conditions . Optimization includes adjusting stoichiometry, reaction time (12–24 hours), and temperature (0–25°C). Monitoring via TLC or HPLC ensures completion.
Q. How is the structural integrity of this carbamate verified post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluoromethyl group presence.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) with programs like SHELXL for absolute configuration determination .
- FT-IR to identify carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat samples to 40–60°C for 1–4 weeks; analyze degradation via HPLC.
- Hydrolytic stability : Expose to buffered solutions (pH 1–13) and monitor carbamate bond cleavage (e.g., tert-butyl group loss) .
- Light sensitivity : Perform photostability tests under ICH Q1B guidelines.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the fluoromethylcyclobutyl moiety in catalytic applications?
- Methodology :
- Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Simulate transition states for fluoromethyl group participation in cross-coupling or cycloaddition reactions .
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots).
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this carbamate?
- Methodology :
- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures .
- Variable-temperature XRD : Assess thermal motion and disorder in crystals.
- Paramagnetic NMR additives (e.g., Eu(fod)₃) to elucidate solution-phase spatial arrangements .
Q. How does the fluoromethyl group influence biological activity in enzyme inhibition studies?
- Methodology :
- Enzyme kinetics : Compare IC₅₀ values of fluoromethyl derivatives vs. non-fluorinated analogs using fluorogenic substrates (e.g., for proteases or kinases).
- Molecular docking (AutoDock Vina, Schrödinger) to evaluate fluorine’s role in binding pocket interactions (e.g., C–F⋯H bonds) .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral HPLC or SFC to monitor enantiomeric excess (ee) during asymmetric synthesis.
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for cyclobutylamine precursor resolution .
- Crystallization-induced dynamic resolution (CIDR) to enhance ee in large batches .
Key Considerations for Researchers
- Safety : Despite limited toxicity data, assume standard carbamate precautions: use fume hoods, nitrile gloves, and avoid inhalation .
- Data Reproducibility : Document solvent purity (HPLC-grade) and moisture-sensitive steps (Schlenk techniques) .
- Collaborative Tools : Share crystallographic data via CCDC or PDB; deposit synthetic protocols in Open Science Framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
